![molecular formula C10H13NO2 B13996017 3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol CAS No. 122262-39-9](/img/structure/B13996017.png)
3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol is a heterocyclic compound that features a pyran ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) are used under mild conditions to introduce halogen atoms.
Major Products Formed
Oxidation: Pyridine derivatives with various functional groups.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated pyrano[2,3-b]pyridine derivatives.
科学研究应用
3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism by which 3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
相似化合物的比较
Similar Compounds
3,4-dihydro-2H-pyran: A simpler analog with a pyran ring but lacking the pyridine moiety.
2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine: A closely related compound with similar structural features.
Uniqueness
3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol is unique due to the presence of both pyran and pyridine rings, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
122262-39-9 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridin-4-ol |
InChI |
InChI=1S/C10H13NO2/c1-10(2)6-8(12)7-4-3-5-11-9(7)13-10/h3-5,8,12H,6H2,1-2H3 |
InChI 键 |
QXIISJQHSCJLRW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=C(O1)N=CC=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


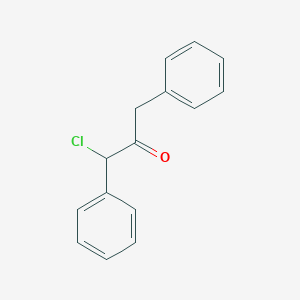
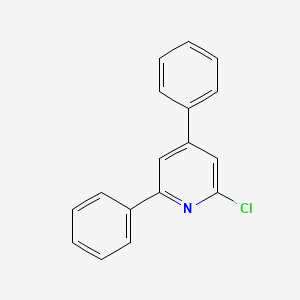
![[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid](/img/structure/B13995941.png)
![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
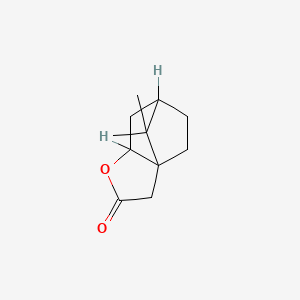
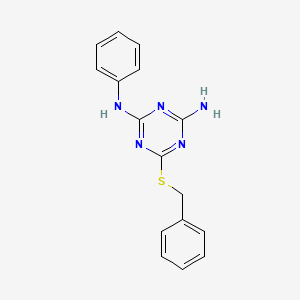


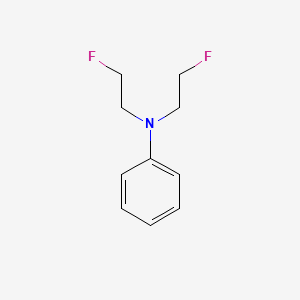
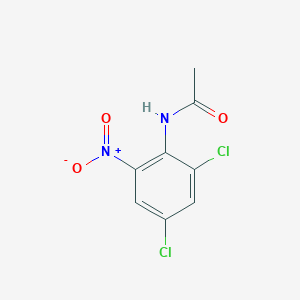

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)
![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
![N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline](/img/structure/B13996003.png)
